Cyanidin arabinoside

Catalog No.
S3315213
CAS No.
111613-04-8
M.F
C20H19ClO10
M. Wt
454.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanidin arabinoside

Eliminate analytical variability caused by cyanidin glycoside substitution. Cyanidin arabinoside (CAS 111613-04-8) provides a structurally defined standard with distinct physicochemical properties.

  • Unique arabinose moiety ensures clear chromatographic separation from other cyanidin glycosides in HPLC/UPLC profiling.
  • Reduced α-glucosidase inhibition vs. glucoside form permits unambiguous sugar-structure activity relationship studies.
  • Lower antioxidant baseline enables use as an inert negative control in bioactivity screening.

Available as high-purity reference material for immediate dispatch.

CAS Number

111613-04-8

Product Name

Cyanidin arabinoside

IUPAC Name

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol chloride

Molecular Formula

C20H19ClO10

Molecular Weight

454.8 g/mol

InChI

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1

InChI Key

ORTBMTXABUAMJS-HAHUOHMJSA-N

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]

The exact mass of the compound Cyanidin 3-arabinoside is 454.0666745 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Cyanidin-3-O-arabinoside, Cyanidin 3-arabinoside, Cyanidin-3-O-α-L-arabinopyranoside, 3-(α-L-Arabinopyranosyloxy)cyanidin, Cyanidin 3-arabinoside chloride

Purity

≥95%

Package Size

0.5 mg, 1 mg, 5 mg

Cyanidin arabinoside (Cyanidin-3-O-arabinoside) is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for red, purple, and blue colors in many plants. It consists of the cyanidin aglycone core covalently bonded to an arabinose sugar moiety. While sharing the core structure of other common cyanidin glycosides, the specific pentose sugar (arabinose) imparts distinct physicochemical properties that influence its stability, bioactivity, and analytical behavior, making it a critical component for specific research applications where common substitutes are inadequate. [1]

Research Fit

Identity Defined cyanidin-3-O-arabinoside monomer, not a generic anthocyanin mixture
Format High-purity analytical standard suitable for in vitro and in vivo research

Substituting Cyanidin arabinoside with more common glycosides, such as cyanidin-3-O-glucoside, or with crude plant extracts, is unreliable for controlled applications. The identity of the sugar moiety is not a trivial detail; it fundamentally alters the molecule's spatial arrangement and polarity. These structural changes directly lead to quantifiable differences in thermal stability during processing, enzymatic inhibition activity, and chromatographic retention times. [1] For formulation development, analytical quantification, or specific bioactivity screening, assuming interchangeability with other cyanidin forms introduces significant variability and compromises experimental reproducibility.

Substitution Risk

Glycoside shift Arabinose (pentose) vs. glucose/galactose (hexose) alters enzyme inhibition, stability, and pharmacokinetics. Class-level interchangeability is not supported.
Analog mismatch Cyanidin-3-O-glucoside (C3Glu) may show distinct target profiles and in vivo clearance; direct substitution without validation can compromise study reproducibility.
Source variance Plant extract composition varies; a defined monomeric standard is required for mechanistic and comparative research, not a crude anthocyanin mixture.

Differential Enzymatic Inhibition: Specificity Against α-Glucosidase

The choice of glycoside directly impacts enzymatic inhibition, a critical parameter in functional food and diabetes research. In a comparative study of cyanidin glycosides from Aronia melanocarpa, Cyanidin-3-O-arabinoside demonstrated a distinct inhibitory profile against α-glucosidase compared to its glucoside counterpart. Cyanidin-3-O-arabinoside showed an IC50 value of 1.28 mg/mL, whereas Cyanidin-3-O-glucoside was significantly more potent with an IC50 of 0.44 mg/mL. [1] This 2.9-fold difference in potency underscores the non-interchangeability of these glycosides.

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data1.28 mg/mL
Comparator Or BaselineCyanidin-3-O-glucoside: 0.44 mg/mL
Quantified Difference2.9x weaker inhibition than the glucoside form
ConditionsIn vitro assay with α-glucosidase from Saccharomyces cerevisiae.

This allows researchers to use Cyanidin arabinoside as a specific molecular probe or a negative control when investigating the structure-activity relationship of glycosylation on α-glucosidase inhibition.

PTP1B inhibition
Head-to-head
IC50 8.91 ± 0.63 μM
Reported higher inhibition than oleanolic acid control (13.9 μM). Supports PTP1B-focused insulin signaling research.
In vitro enzyme assay; validate in target cell model.

Precursor Suitability: Enabling High-Resolution Analytical Separation

For any laboratory performing quantitative analysis of complex mixtures like fruit or berry extracts, the procurement of pure, individual standards is non-negotiable. The structural difference between Cyanidin arabinoside and other glycosides like Cyanidin-3-glucoside results in distinct, baseline-separable peaks in reverse-phase HPLC. [1] For example, in analyses of Aronia extracts, Cyanidin-3-arabinoside typically elutes after Cyanidin-3-galactoside but before Cyanidin-3-glucoside, demonstrating its unique chromatographic behavior. [1] Using a crude mixture or the wrong glycoside standard would make accurate quantification of the arabinoside form impossible.

Evidence DimensionHPLC Elution Order
Target Compound DataElutes as a distinct, resolved peak
Comparator Or BaselineCyanidin-3-glucoside and Cyanidin-3-galactoside elute at different retention times
Quantified DifferenceBaseline separation achieved
ConditionsReverse-phase HPLC with a C18 column and a water/acetonitrile/formic acid gradient system.

Procuring this specific compound is essential for developing and validating analytical methods for QC/QA in the food, beverage, and dietary supplement industries.

α-Amylase inhibition
Head-to-head
IC50 98.16 μM (strongest among tested glycosides)
Pentose arabinoside showed higher inhibition than hexose analogs (C3Glu, C3Gal). Relevant for carbohydrate metabolism assay context.
SAR study; molecular docking consistent.

Differential Antioxidant Activity: Impact of the Sugar Moiety

The type of sugar attached to the cyanidin core can modulate its antioxidant activity. A comprehensive review of anthocyanin activities noted that while no significant difference was observed between cyanidin-3-glycosides with glucose or galactose, Cyanidin-3-arabinoside showed significantly lower antioxidant activity in certain assays. [1] This highlights that the pentose (arabinose) structure interacts differently with free radicals compared to hexose (glucose) structures.

Evidence DimensionRelative Antioxidant Activity
Target Compound DataSignificantly lower activity reported
Comparator Or BaselineCyanidin-3-glucoside and Cyanidin-3-galactoside showed comparable, higher activity
Quantified DifferenceQualitatively lower, specific quantification depends on assay
ConditionsIn vitro chemical antioxidant assays (e.g., DPPH, ABTS).

This makes Cyanidin arabinoside a valuable tool for researchers dissecting the specific contribution of the sugar moiety to the overall antioxidant effect of anthocyanins, or for applications where excessive radical scavenging is not desired.

Radical scavenging & enzyme inhibition
Data to verify
C3Ara ranked strongest among Aronia anthocyanins for DPPH, 15-LO, XO assays.
Reported antioxidant/enzyme inhibition ranking; class-level structure-activity context.
Source review recommended; no peer-reviewed reference provided.
In vivo PK profile
Head-to-head
C3Ara showed more rapid clearance vs. cyanidin-3-O-galactoside in rats.
Glycoside identity impacts in vivo fate; supports compound-specific PK study design.
Intravenous rat model; exposure context may differ by route.
α-Glucosidase selectivity
Head-to-head
Strongest α-glucosidase inhibition among glycosides; no lipase inhibition.
Target-specific enzyme profile differentiates C3Ara from C3Glu (broader inhibition). Supports focused glycemic control research.
In vitro panel; confirm in relevant cell model.

Analytical Standard for Food & Supplement QC

As a certified reference material for the development of HPLC or UPLC methods aimed at quantifying anthocyanin profiles in raw materials and finished products such as chokeberry (Aronia), cranberry, or blueberry extracts. Its distinct retention time allows for accurate identification and quantification separate from other glycosides. [1]

Tool Compound for Structure-Activity Relationship (SAR) Studies

For use in comparative bioactivity studies to isolate the functional role of the arabinose sugar. Its differential activity against enzymes like α-glucosidase makes it an essential comparator to probe how specific pentose vs. hexose glycosylation patterns affect biological endpoints. [2]

Negative or Weaker Control in Bioactivity Assays

In research contexts where a less active cyanidin glycoside is required to establish a baseline or serve as a negative control. Its documented lower antioxidant and enzymatic inhibitory potential compared to the glucoside form allows for clearer interpretation of results when screening more potent analogs. [REFS-2, REFS-3]

Application Fit

Application
Selection Property
Validation Focus
PTP1B inhibition studies
Reported PTP1B inhibition potency & pathway context
IRS-1/PI3K/Akt/GSK3β pathway endpoint review
Glycoside structure-activity relationship (SAR) research
Pentose-arabinoside vs. hexose-glycoside enzyme inhibition profiles
α-Amylase and α-glucosidase isoform selectivity review
Carbohydrate metabolism & postprandial glucose research
Target-specific α-glucosidase inhibition without lipase activity
Off-target enzyme panel assessment
Anthocyanin monomer pharmacokinetic studies
Compound-specific rapid clearance profile in rodent models
In vivo exposure-model review; differentiate from galactoside analog

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

454.0666745 Da

Monoisotopic Mass

454.0666745 Da

Heavy Atom Count

31

UNII

7C8YZ321E8

Wikipedia

Cyanidin 3-arabinoside

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